2-Bromo-4,6-difluorophenol
Overview
Description
2-Bromo-4,6-difluorophenol is an organic compound with the molecular formula C6H3BrF2O. It is characterized by the presence of bromine and fluorine atoms attached to a phenol ring. This compound is known for its applications in various chemical processes and is typically found as a colorless to light yellow liquid .
Mechanism of Action
Target of Action
It is known to cause irritation to the skin, eyes, and respiratory system , suggesting that it may interact with proteins or receptors in these tissues.
Mode of Action
The exact mode of action of 2-Bromo-4,6-difluorophenol is not clearly established. It’s possible that the compound interacts with its targets through a mechanism involving the bromine and fluorine atoms, which are known to be highly reactive. These atoms could potentially form bonds with target molecules, altering their structure and function .
Biochemical Pathways
For instance, it might disrupt signal transduction pathways, enzymatic reactions, or membrane integrity .
Pharmacokinetics
Given its chemical structure, it is likely to be lipophilic, which could influence its absorption and distribution within the body .
Result of Action
Exposure to the compound is known to cause irritation to the skin, eyes, and respiratory system . This suggests that it may induce inflammatory responses or disrupt normal cellular functions.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, its reactivity and potential toxicity could be influenced by factors such as pH, temperature, and the presence of other chemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 2-Bromo-4,6-difluorophenol can be achieved through the bromination of 4,6-difluorophenol. The reaction typically involves the following steps :
Reaction with Bromine: 4,6-difluorophenol is reacted with bromine in an organic solvent at a low temperature.
Filtration: The reaction mixture is filtered to remove any precipitate.
Washing and Drying: The precipitate is washed and dried to obtain this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in facilities equipped with advanced filtration and drying equipment to handle large quantities .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4,6-difluorophenol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted by other functional groups under appropriate conditions.
Oxidation and Reduction: The phenol group can undergo oxidation to form quinones or reduction to form hydroquinones.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Substitution: Products depend on the nucleophile used, resulting in compounds like 2-amino-4,6-difluorophenol.
Oxidation: Products include quinones.
Reduction: Products include hydroquinones.
Scientific Research Applications
2-Bromo-4,6-difluorophenol has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials, including dyes and polymers.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,5-difluorophenol: Similar structure but with different fluorine atom positions.
2-Bromo-4,6-difluoroaniline: Contains an amino group instead of a hydroxyl group.
2,4,6-Tribromophenol: Contains three bromine atoms instead of a combination of bromine and fluorine.
Uniqueness
2-Bromo-4,6-difluorophenol is unique due to the specific positioning of bromine and fluorine atoms on the phenol ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various chemical syntheses and applications .
Properties
IUPAC Name |
2-bromo-4,6-difluorophenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrF2O/c7-4-1-3(8)2-5(9)6(4)10/h1-2,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDRZYJATKMBSJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)O)Br)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrF2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50371252 | |
Record name | 2-Bromo-4,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98130-56-4 | |
Record name | 2-Bromo-4,6-difluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=98130-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-4,6-difluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50371252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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